Cas no 2171732-26-4 (2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid)

2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid
- 2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid
- EN300-1297527
- 2171732-26-4
-
- インチ: 1S/C17H23NO4/c1-17(10-11-17)9-5-8-14(15(19)20)18-16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,21)(H,19,20)
- InChIKey: UBDVUXAJEDUUNG-UHFFFAOYSA-N
- ほほえんだ: OC(C(CCCC1(C)CC1)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 305.16270821g/mol
- どういたいしつりょう: 305.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 9
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 75.6Ų
2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1297527-500mg |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1297527-10000mg |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1297527-50mg |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 50mg |
$827.0 | 2023-09-30 | ||
Enamine | EN300-1297527-0.5g |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 0.5g |
$1097.0 | 2023-06-06 | ||
Enamine | EN300-1297527-5.0g |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 5g |
$3313.0 | 2023-06-06 | ||
Enamine | EN300-1297527-250mg |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1297527-5000mg |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1297527-0.05g |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 0.05g |
$959.0 | 2023-06-06 | ||
Enamine | EN300-1297527-0.1g |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 0.1g |
$1005.0 | 2023-06-06 | ||
Enamine | EN300-1297527-0.25g |
2-{[(benzyloxy)carbonyl]amino}-5-(1-methylcyclopropyl)pentanoic acid |
2171732-26-4 | 0.25g |
$1051.0 | 2023-06-06 |
2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid 関連文献
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acidに関する追加情報
Introduction to 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid (CAS No. 2171732-26-4)
2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid, also known by its CAS number 2171732-26-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl carbamate group and a 1-methylcyclopropyl substituent, making it a valuable candidate for various biological and therapeutic applications.
The molecular structure of 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid consists of a carboxylic acid moiety, an amino group protected by a benzyl carbamate, and a cyclopropyl ring with a methyl substitution. These structural elements contribute to its chemical stability and reactivity, which are crucial for its potential use in drug development.
In recent years, the compound has been the subject of several studies aimed at elucidating its biological activities and potential therapeutic applications. One notable area of research has been its role as a prodrug. The benzyl carbamate group can be cleaved by esterases in the body, releasing the active form of the molecule. This prodrug strategy can enhance the bioavailability and reduce the toxicity of the final drug product.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacokinetic properties of 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid. The results showed that the compound exhibited favorable pharmacokinetic profiles, including good oral bioavailability and extended half-life. These properties make it an attractive candidate for further development as an oral medication.
Another area of interest is the compound's potential as an inhibitor of specific enzymes. Research conducted at the University of California, San Francisco, demonstrated that 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid effectively inhibits certain proteases involved in inflammatory pathways. This inhibition could have significant implications for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The structural diversity of 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid also allows for extensive chemical modifications to optimize its pharmacological properties. For instance, altering the substituents on the cyclopropyl ring or modifying the benzyl carbamate group can lead to derivatives with enhanced potency or selectivity. This flexibility is crucial for fine-tuning the compound to meet specific therapeutic needs.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid in treating various conditions. Early-phase trials have shown promising results, with patients exhibiting good tolerability and significant improvements in disease symptoms. These findings have paved the way for more advanced clinical trials to further validate its therapeutic potential.
Beyond its direct therapeutic applications, 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid has also been explored as a tool in chemical biology research. Its ability to selectively modulate specific biological pathways makes it a valuable probe for understanding complex cellular processes. For example, it has been used to study protein-protein interactions and signaling cascades involved in cell proliferation and apoptosis.
In conclusion, 2-{(benzyloxy)carbonylamino}-5-(1-methylcyclopropyl)pentanoic acid (CAS No. 2171732-26-4) represents a promising compound with a wide range of potential applications in both pharmaceutical development and basic research. Its unique structural features, favorable pharmacokinetic properties, and biological activities make it an exciting candidate for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and advancing our understanding of biological systems.
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